Iron;manganese

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron and manganese are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Iron, with the chemical symbol Fe, is the most abundant element on Earth by mass, forming much of Earth’s outer and inner core. Manganese, symbolized as Mn, is a hard, brittle metal that resembles iron but is less abundant. When combined, iron and manganese form compounds that exhibit unique properties and applications, particularly in the fields of metallurgy, catalysis, and environmental science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of iron and manganese compounds can be achieved through various synthetic routes. One common method is the sol-gel process, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. For example, macroporous lithium manganese iron phosphate can be synthesized via a sol-gel process accompanied by phase separation. This method involves the use of poly(ethylene oxide) as a phase separation inducer and polyvinylpyrrolidone as a reducing agent .

Industrial Production Methods: In industrial settings, iron and manganese compounds are often produced through reduction processes. For instance, manganese ores containing iron oxides are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking. This process involves the conversion of low-melting iron sulfide in steel to high-melting manganese sulfide, enhancing the steel’s properties .

Análisis De Reacciones Químicas

Types of Reactions: Iron and manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, manganese, when exposed to air, undergoes a slow oxidation reaction forming manganese(III) oxide (Mn₂O₃), which acts as a protective layer .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, carbon, and various ligands. The conditions often involve high temperatures and controlled atmospheres to facilitate the desired reactions.

Major Products Formed: The major products formed from these reactions include oxides, sulfides, and various coordination complexes. For instance, the oxidation of manganese in air forms manganese(III) oxide, while the reduction of iron oxides with carbon produces ferromanganese .

Aplicaciones Científicas De Investigación

Iron and manganese compounds have a wide range of scientific research applications:

Chemistry: These compounds are used as catalysts in various chemical reactions, including oxidation and reduction processes.

Biology: Iron and manganese are essential trace elements in biological systems.

Medicine: Iron and manganese compounds are explored for their potential use in chemotherapeutic drugs and as antimicrobial agents.

Mecanismo De Acción

The mechanism of action of iron and manganese compounds involves their ability to participate in redox reactions. These metals can exist in multiple oxidation states, allowing them to act as electron donors or acceptors in various biochemical and chemical processes. For example, iron is necessary for the production of hemoglobin, while manganese is involved in the action of many enzymes .

Molecular Targets and Pathways: Iron and manganese compounds target various molecular pathways, including those involved in oxidative stress, DNA synthesis, and metabolic regulation. They interact with proteins, enzymes, and other biomolecules to exert their effects .

Comparación Con Compuestos Similares

Cobalt Compounds: Used in vitamin B12 synthesis and as catalysts in various chemical reactions.

Nickel Compounds: Important in hydrogenation reactions and battery production.

Copper Compounds: Essential in redox reactions and as antimicrobial agents.

Propiedades

Número CAS |

12518-52-4 |

|---|---|

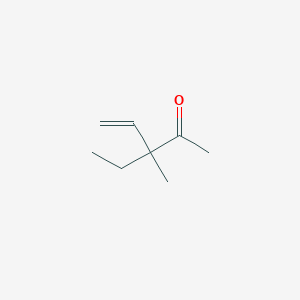

Fórmula molecular |

FeMn |

Peso molecular |

110.78 g/mol |

Nombre IUPAC |

iron;manganese |

InChI |

InChI=1S/Fe.Mn |

Clave InChI |

DALUDRGQOYMVLD-UHFFFAOYSA-N |

SMILES canónico |

[Mn].[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)